

Physical and chemical properties of Ajugalide D

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Compound of Interest

Compound Name: *Ajugalide D*

Cat. No.: *B12395708*

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Ajugalide D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpenoid isolated from *Ajuga taiwanensis*. As a member of a class of natural products with diverse biological activities, **Ajugalide D** presents a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from the primary literature. While specific biological activities and signaling pathways for **Ajugalide D** have not been extensively reported, the known anticancer properties of the closely related Ajugalide-B suggest a potential avenue for future research.

Physical and Chemical Properties

The physical and chemical characteristics of **Ajugalide D** have been determined through spectroscopic and chemical transformation studies. The data presented below is crucial for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₂ O ₆	[1]
Molecular Weight	380.48 g/mol	[1]
Appearance	Amorphous powder	[1]
Optical Rotation ([α] _D ²⁵)	-15.4° (c 0.5, CHCl ₃)	[1]

Solubility

While quantitative solubility data is not extensively published, **Ajugalide D** is soluble in chloroform (CHCl₃) as indicated by the solvent used for optical rotation measurements[1]. For experimental purposes, it is common practice to dissolve neoclerodane diterpenoids in organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. For in vivo studies, formulation in vehicles containing solubilizing agents like Tween 80 or PEG400 may be necessary due to predicted low aqueous solubility.

Spectroscopic Data

The structural elucidation of **Ajugalide D** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Ajugalide D**, recorded in CDCl₃, are summarized below. These data are essential for the structural confirmation of the compound.

Table 1: ¹H NMR Spectroscopic Data for **Ajugalide D** (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	1.65	m	
2	2.10, 1.55	m	
3	1.80, 1.30	m	
4	2.35	d	8.0
6	4.95	d	4.0
7	2.20, 1.90	m	
10	2.05	m	
11	5.90	s	
12	7.15	s	
14	4.80	s	
15	4.90	s	
16	3.75	s	
17	1.10	d	
18	0.95	s	
19	1.20	s	
20	1.05	d	

Table 2: ^{13}C NMR Spectroscopic Data for **Ajugalide D** (CDCl_3)

Position	δ (ppm)
1	35.5
2	25.0
3	38.0
4	45.5
5	75.0
6	70.5
7	30.0
8	42.0
9	140.0
10	40.5
11	125.5
12	143.0
13	110.0
14	72.0
15	170.0
16	51.5
17	15.0
18	20.0
19	22.5
20	18.0
OMe	52.5

Data extracted from Chan YY, et al. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):164-7.

Infrared (IR) Spectroscopy

The IR spectrum of **Ajugalide D** reveals the presence of key functional groups.

- ν_{max} (cm^{-1}): 3450 (hydroxyl), 1750 (γ -lactone), 1730 (ester)[1]

Mass Spectrometry (MS)

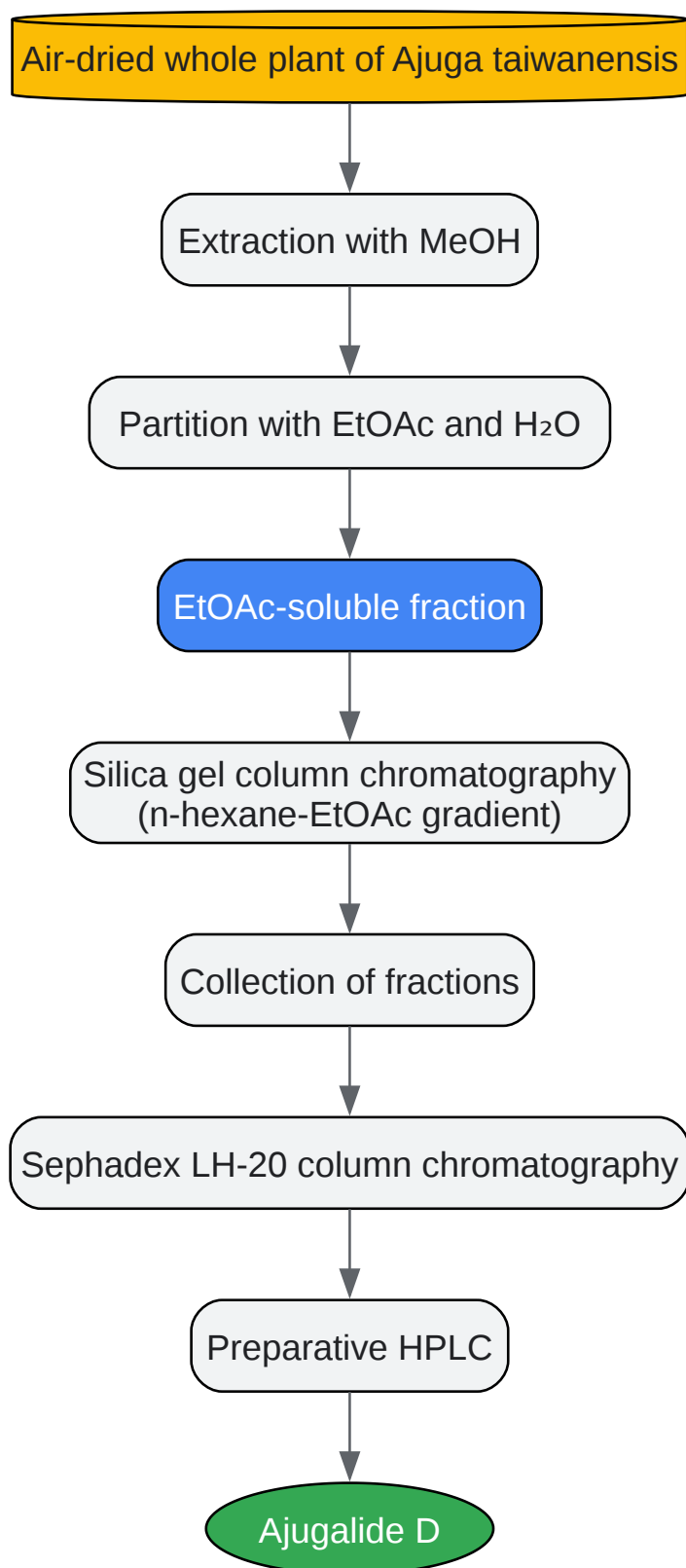
High-resolution mass spectrometry (HRMS) confirms the elemental composition of **Ajugalide D**.

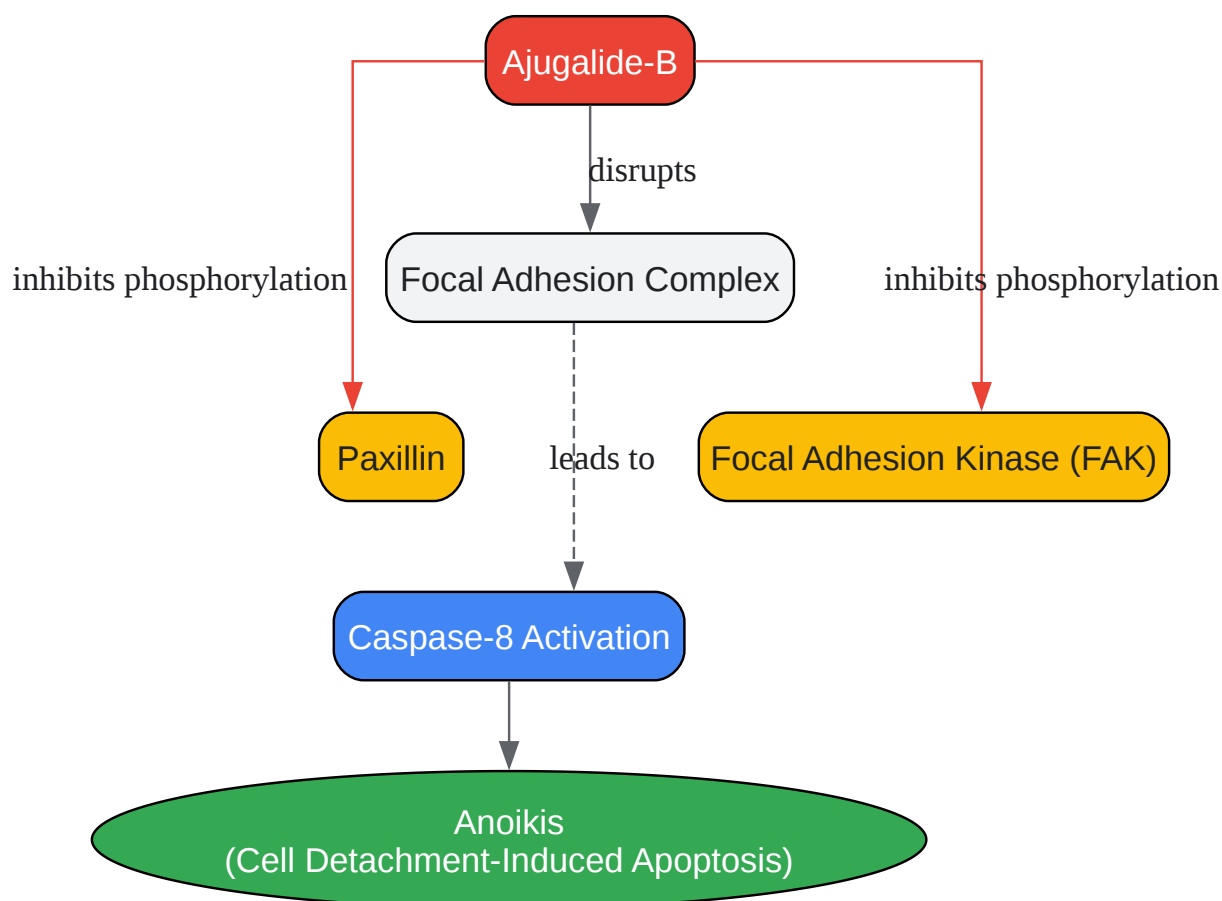
- HR-FAB-MS m/z : 381.2226 $[\text{M}+\text{H}]^+$ (Calcd for $\text{C}_{21}\text{H}_{33}\text{O}_6$, 381.2226)[1]

Experimental Protocols

Isolation of Ajugalide D

The following is a generalized protocol for the isolation of **Ajugalide D** from *Ajuga taiwanensis*, based on the methodology described in the primary literature[1].





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References

- 1. researchgate.net [researchgate.net]
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